molecular formula C18H26N2O2 B1442111 tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate CAS No. 871727-11-6

tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

Cat. No. B1442111
M. Wt: 302.4 g/mol
InChI Key: PZLROGVCOKZEST-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate” is a chemical compound with the molecular formula C18H26N2O2 . It is a derivative of carbamic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group attached to a bicyclic structure, which includes a benzyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 414.8±18.0 °C and a predicted density of 1.108±0.06 g/cm3 . Its pKa is predicted to be 12.72±0.46 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The synthesis of carbamate derivatives, including tert-butyl carbamates, often involves innovative reactions such as Diels-Alder reactions, which are crucial for constructing complex molecular architectures. These synthetic pathways are essential for developing novel organic compounds with potential applications in medicinal chemistry and material science (Padwa, Brodney, & Lynch, 2003).

Structural Characterization and Crystallography

  • Structural characterization of carbamate derivatives through techniques like X-ray crystallography provides insights into their molecular conformation, hydrogen bonding, and crystal packing. These studies are fundamental for understanding the chemical and physical properties of these compounds, which can influence their reactivity and potential applications (Das et al., 2016).

Synthesis of Heterocyclic and Bicyclic Compounds

  • The base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates is a notable method for synthesizing azabicyclo and oxa-azabicyclo derivatives. These reactions are valuable for generating novel heterocyclic compounds that can serve as intermediates in the synthesis of biologically active molecules, including potential pharmaceuticals (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

Peptidomimetics and Drug Intermediates

  • The development of constrained peptidomimetic compounds, such as those derived from tert-butyl carbamates, is crucial for medicinal chemistry. These compounds are designed to mimic the structure of peptides, potentially leading to novel therapeutics with improved pharmacokinetic properties. The synthesis of such intermediates is often challenging, requiring innovative synthetic strategies to achieve the desired stereochemistry and functionalization (Mandal et al., 2005).

properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLROGVCOKZEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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